1-Phenylpentane-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

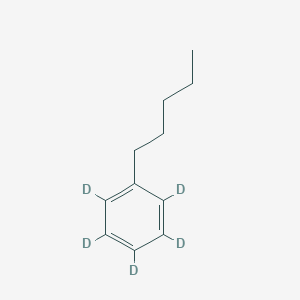

1,2,3,4,5-pentadeuterio-6-pentylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16/c1-2-3-5-8-11-9-6-4-7-10-11/h4,6-7,9-10H,2-3,5,8H2,1H3/i4D,6D,7D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWATWSYOIIXYMA-UKLAVMBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCCCC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Phenylpentane-d5: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Phenylpentane-d5, a crucial tool in modern analytical chemistry. The document outlines its chemical properties, primary applications, and a representative experimental protocol for its use in quantitative analysis.

Introduction to this compound

This compound is the deuterium-labeled form of 1-Phenylpentane (also known as n-Amylbenzene). In this molecule, five hydrogen atoms on the phenyl ring have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This isotopic labeling makes it an ideal internal standard for quantitative analysis, particularly in mass spectrometry-based methods. Its chemical and physical properties are nearly identical to its non-deuterated (protio) analogue, allowing it to mimic the analyte's behavior during sample preparation and analysis, yet its increased mass allows it to be distinguished by a mass spectrometer.

Core Properties and Data

The fundamental physicochemical properties of this compound are summarized below. This data is essential for its application in analytical method development.

| Property | Value |

| Synonyms | Pentylbenzene-d5, n-Amylbenzene-d5 |

| Molecular Formula | C₁₁H₁₁D₅ |

| Molecular Weight | 153.28 g/mol |

| CAS Number | 68639-73-6 |

| Appearance | Colorless Liquid |

| Purity (Typical) | ≥98% |

| Isotopic Purity | Typically ≥99% Deuterium Enrichment |

Primary Applications in Research and Development

The primary and most critical application of this compound is as an internal standard (IS) for quantitative analysis. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry (GC-MS and LC-MS/MS) for several reasons:

-

Correction for Matrix Effects: It co-elutes chromatographically with the non-labeled analyte, experiencing the same ionization suppression or enhancement effects in the mass spectrometer source.

-

Compensation for Sample Loss: It accounts for analyte loss during sample preparation steps, such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation.

-

Improved Precision and Accuracy: By normalizing the analyte's signal to the internal standard's signal, the method's precision and accuracy are significantly improved, correcting for variations in injection volume and instrument response.

Due to its structural similarity to certain classes of compounds, it is particularly well-suited for methods developed to quantify analytes such as:

-

Synthetic cannabinoids

-

Other illicit drugs and their metabolites

-

Pharmaceutical compounds with similar alkylphenyl moieties

Representative Experimental Protocol: Quantitative Analysis by LC-MS/MS

The following is a detailed, representative methodology for the quantification of a target analyte in a biological matrix (e.g., human plasma) using this compound as an internal standard.

Disclaimer: This protocol is a generalized template. Specific parameters such as chromatographic conditions, mass transitions, and sample preparation volumes must be optimized and validated for each specific analyte and matrix.

4.1 Objective To accurately quantify an analyte in plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with this compound as an internal standard.

4.2 Materials and Reagents

-

Analyte reference standard

-

This compound (Internal Standard)

-

Control human plasma (with anticoagulant, e.g., K₂EDTA)

-

HPLC-grade methanol, acetonitrile (B52724), and water

-

Formic acid (or other appropriate mobile phase modifier)

-

Reagent for protein precipitation (e.g., acetonitrile or methanol)

4.3 Procedure

4.3.1 Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte reference standard in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards (e.g., 1 to 1000 ng/mL). Prepare a separate working solution for the internal standard (e.g., 100 ng/mL) by diluting the IS stock solution.

4.3.2 Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample, calibrator, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (e.g., 100 ng/mL) to all tubes except for "double blank" samples. Vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4.3.3 LC-MS/MS Instrumentation and Conditions

-

LC System: Agilent 1290 Infinity II or equivalent

-

Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0.0 min: 30% B

-

3.0 min: 95% B

-

3.1 min: 30% B

-

4.0 min: 30% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Define specific precursor → product ion transitions for both the analyte and this compound. For this compound, the precursor ion would be [M+H]⁺ at m/z 154.3. Product ions would be determined by fragmentation analysis (e.g., loss of the pentyl chain).

-

4.4 Data Analysis

-

Integrate the chromatographic peaks for the analyte and the internal standard.

-

Calculate the Peak Area Ratio (Analyte Area / Internal Standard Area).

-

Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards.

-

Use a weighted (e.g., 1/x²) linear regression to determine the concentration of the analyte in unknown samples.

Workflow Visualization

The logical workflow for using an internal standard in a quantitative analytical batch is depicted below. This process ensures that each sample, from the lowest calibrator to the unknown specimen, is treated identically to ensure high-quality data.

Caption: Quantitative analysis workflow using an internal standard.

Involvement in Biological Signaling Pathways

As a synthetic, deuterated hydrocarbon designed specifically for analytical use, This compound is not known to be involved in any biological or signaling pathways. Its purpose is not to interact with biological systems but to serve as a stable, inert tracer for its non-deuterated counterpart during chemical analysis. Its use in drug development is confined to the pharmacokinetic and metabolic profiling of drug candidates, not as a pharmacologically active agent itself.

An In-Depth Technical Guide to 1-Phenylpentane-d5: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of 1-Phenylpentane-d5, a deuterated analog of 1-phenylpentane. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery, development, and metabolic studies.

Chemical Structure and Properties

This compound is a stable isotope-labeled compound where five hydrogen atoms on the phenyl ring have been replaced by deuterium (B1214612) atoms. This isotopic substitution makes it a valuable tool in various scientific applications, particularly as an internal standard and tracer in metabolic research.

Chemical Structure:

The chemical structure of this compound is characterized by a pentyl group attached to a deuterated phenyl ring.

Molecular Formula: C₁₁H₁₁D₅

Structure:

A summary of the key chemical and physical properties of this compound and its non-deuterated counterpart, 1-Phenylpentane, is presented in Table 1. The properties of the unlabeled analog are provided for reference, as specific experimental data for the deuterated compound is limited. It is important to note that while isotopic labeling has a minimal effect on most physical properties, slight variations may exist.

Table 1: Chemical and Physical Properties of this compound and 1-Phenylpentane

| Property | This compound | 1-Phenylpentane |

| CAS Number | 68639-73-6 | 538-68-1 |

| Molecular Formula | C₁₁H₁₁D₅ | C₁₁H₁₆ |

| Molecular Weight | 153.28 g/mol | 148.25 g/mol |

| Appearance | Colorless liquid | Colorless liquid |

| Boiling Point | ~205 °C | 205 °C |

| Melting Point | ~-75 °C | -75 °C |

| Density | ~0.863 g/mL at 25 °C | 0.863 g/mL at 25 °C |

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the protons on the pentyl chain. The aromatic region (typically ~7.1-7.3 ppm for 1-phenylpentane) will be absent due to the replacement of phenyl protons with deuterium.

-

¹³C NMR: The carbon-13 NMR spectrum will show signals for the carbon atoms in the pentyl chain and the phenyl ring. The signals for the deuterated carbons in the phenyl ring will exhibit coupling to deuterium (C-D coupling), resulting in multiplets, and their resonance frequencies may be slightly shifted compared to the non-deuterated compound.

-

²H NMR: The deuterium NMR spectrum will show a characteristic signal in the aromatic region, confirming the presence and location of the deuterium atoms on the phenyl ring.

2.2. Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the molecular weight and isotopic enrichment of this compound. The molecular ion peak ([M]⁺) in the mass spectrum will be observed at m/z 153, corresponding to the molecular weight of the deuterated compound. The fragmentation pattern is expected to be similar to that of 1-phenylpentane, with characteristic fragments arising from the cleavage of the pentyl chain.

2.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands for C-H stretching and bending vibrations of the alkyl chain. The aromatic C-H stretching vibrations (typically around 3000-3100 cm⁻¹) will be replaced by C-D stretching vibrations at a lower frequency (around 2200-2300 cm⁻¹) due to the heavier mass of deuterium.

Experimental Protocols

3.1. Synthesis of this compound

A common method for the synthesis of this compound involves the deuteration of a suitable precursor. One potential synthetic route is through electrophilic aromatic substitution on 1-phenylpentane using a deuterated acid, such as deuterated sulfuric acid (D₂SO₄), in the presence of a deuterium source like heavy water (D₂O).

Illustrative Experimental Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

3.2. In Vitro Metabolism Studies using Liver Microsomes

To investigate the metabolic fate of this compound, in vitro studies using liver microsomes are commonly employed. This protocol allows for the identification of metabolites formed by cytochrome P450 enzymes.

Experimental Protocol for In Vitro Metabolism:

-

Incubation: Incubate this compound with liver microsomes (e.g., human, rat) in a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

Cofactor Addition: Initiate the metabolic reaction by adding a cofactor regenerating system, typically NADPH.

-

Time-Course Analysis: Collect aliquots at various time points (e.g., 0, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the reaction by adding a suitable organic solvent (e.g., acetonitrile).

-

Sample Preparation: Centrifuge the samples to precipitate proteins and collect the supernatant.

-

LC-MS/MS Analysis: Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.

Metabolic Pathways

The metabolism of alkylbenzenes like 1-phenylpentane is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The main metabolic pathways involve oxidation of the alkyl side chain and the aromatic ring. The use of this compound as a tracer allows for the precise tracking of its metabolic fate.

Proposed Metabolic Pathway of 1-Phenylpentane:

The primary Phase I metabolic reactions for 1-phenylpentane are expected to be hydroxylation at various positions on the pentyl chain and the phenyl ring. Subsequent Phase II metabolism may involve conjugation of the hydroxylated metabolites with glucuronic acid or sulfate (B86663) to facilitate excretion.

Caption: Proposed metabolic pathway of 1-phenylpentane.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative bioanalysis using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its chemical and physical properties are nearly identical to the unlabeled analog, allowing it to co-elute and ionize similarly, while its distinct mass allows for accurate quantification of the non-deuterated compound in complex biological matrices.

Furthermore, this compound serves as a valuable tracer in drug metabolism and pharmacokinetic (DMPK) studies. By administering the deuterated compound, researchers can track its absorption, distribution, metabolism, and excretion (ADME) profile without the interference of endogenous levels of the unlabeled compound. This is particularly useful in understanding the metabolic pathways of drug candidates that share structural similarities with 1-phenylpentane.

Conclusion

This compound is a critical tool for researchers in the fields of analytical chemistry, drug metabolism, and pharmacokinetics. Its well-defined chemical structure and properties, coupled with its utility as an internal standard and metabolic tracer, make it an indispensable compound for advancing our understanding of the fate of xenobiotics in biological systems. This technical guide provides a foundational understanding of this compound, and it is anticipated that further research will continue to elucidate its applications and expand its role in scientific discovery.

Synthesis and Isotopic Labeling of 1-Phenylpentane-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of 1-Phenylpentane-d5. The strategic incorporation of deuterium (B1214612) into the phenyl ring of 1-phenylpentane offers a valuable tool for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. This document outlines a robust synthetic pathway, detailed experimental protocols, and expected analytical data.

Synthetic Strategy

The most direct and efficient synthesis of this compound involves a two-step process commencing with commercially available deuterated benzene (B151609) (Benzene-d6). This approach ensures high isotopic enrichment in the final product. The selected pathway is as follows:

-

Friedel-Crafts Acylation: Benzene-d6 undergoes a Friedel-Crafts acylation reaction with valeryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 1-(phenyl-d5)-1-pentanone.

-

Wolff-Kishner Reduction: The resulting ketone is then reduced to the corresponding alkane, this compound, using the Wolff-Kishner reduction, which employs hydrazine (B178648) hydrate (B1144303) and a strong base under high temperatures. The Huang-Minlon modification of this reaction is particularly effective.[1][2]

This synthetic route is advantageous as it avoids potential issues with incomplete deuteration or undesirable side reactions that can occur with direct hydrogen-deuterium exchange on 1-phenylpentane.

Experimental Protocols

2.1. Step 1: Friedel-Crafts Acylation of Benzene-d6 to yield 1-(phenyl-d5)-1-pentanone

Materials:

-

Benzene-d6 (C₆D₆)

-

Valeryl chloride (CH₃(CH₂)₃COCl)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Hydrochloric acid (HCl), 2M aqueous solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an argon atmosphere, add anhydrous aluminum chloride (1.1 equivalents).

-

Add anhydrous dichloromethane to the flask.

-

Cool the stirred suspension to 0 °C in an ice bath.

-

Add valeryl chloride (1.0 equivalent) dropwise to the suspension.

-

After the addition is complete, add Benzene-d6 (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

-

Once the addition of Benzene-d6 is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 2M HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with 2M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(phenyl-d5)-1-pentanone.

-

The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

2.2. Step 2: Wolff-Kishner Reduction of 1-(phenyl-d5)-1-pentanone to this compound

Materials:

-

1-(phenyl-d5)-1-pentanone

-

Hydrazine hydrate (NH₂NH₂·H₂O), 85%

-

Potassium hydroxide (B78521) (KOH)

-

Diethylene glycol

-

Hydrochloric acid (HCl), 1M aqueous solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, combine 1-(phenyl-d5)-1-pentanone (1.0 equivalent), potassium hydroxide (4.0 equivalents), and diethylene glycol.[3][4]

-

Add hydrazine hydrate (3.0 equivalents) to the mixture.[3][4]

-

Heat the mixture to 130-140 °C for 1 hour.

-

After 1 hour, arrange the apparatus for distillation and raise the temperature to distill off water and excess hydrazine until the temperature of the reaction mixture reaches 190-200 °C.[1]

-

Maintain the reaction mixture at this temperature for an additional 3-4 hours.[1]

-

Cool the reaction mixture to room temperature and add water.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with 1M HCl and then with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude this compound can be purified by distillation.

Data Presentation

Table 1: Summary of Reagents and Expected Yields

| Step | Reactants | Reagents | Product | Expected Yield (%) |

| 1 | Benzene-d6, Valeryl chloride | AlCl₃, DCM | 1-(phenyl-d5)-1-pentanone | 80-90 |

| 2 | 1-(phenyl-d5)-1-pentanone | NH₂NH₂·H₂O, KOH, Diethylene glycol | This compound | 75-85 |

Table 2: Analytical Data for this compound

| Analysis | Expected Results |

| Appearance | Colorless liquid |

| Molecular Formula | C₁₁H₁₁D₅ |

| Molecular Weight | 153.29 g/mol |

| ¹H NMR | Signals corresponding to the pentyl chain protons. Absence of signals in the aromatic region (approx. 7.1-7.3 ppm). |

| ²H NMR | A signal in the aromatic region, confirming the presence of deuterium on the phenyl ring. |

| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z = 153. Fragmentation pattern consistent with a pentylbenzene (B43098) structure. |

| Isotopic Purity | >98% D₅ as determined by mass spectrometry. |

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Disclaimer: The provided experimental protocols are intended as a guide and should be performed by qualified personnel in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. The yields are estimates and may vary depending on the specific reaction conditions and scale.

References

Technical Guide: Physical Characteristics of 1-Phenylpentane-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of 1-Phenylpentane-d5. Due to the limited availability of experimental data for this specific deuterated isotopologue, this guide presents data for the non-deuterated form, 1-Phenylpentane, and provides estimated values for the d5 variant based on known isotope effects. Detailed experimental protocols for determining these properties are also included.

Data Presentation: Physical Properties

The following table summarizes the key physical properties of 1-Phenylpentane and the estimated values for this compound. The replacement of five hydrogen atoms with deuterium (B1214612) in the pentyl chain increases the molecular weight, which is expected to have a minor influence on its physical properties, such as a slight increase in melting point, boiling point, and density.[1][2]

| Physical Property | 1-Phenylpentane (n-Amylbenzene) | This compound (Estimated) |

| Molecular Formula | C₁₁H₁₆ | C₁₁H₁₁D₅ |

| Molecular Weight | 148.25 g/mol | ~153.28 g/mol |

| Appearance | Colorless liquid | Colorless liquid |

| Melting Point | -75 °C | Slightly higher than -75 °C |

| Boiling Point | 205 °C | Slightly higher than 205 °C |

| Density | 0.863 g/mL at 25 °C | Slightly higher than 0.863 g/mL at 25 °C |

| Refractive Index | 1.488 at 20 °C | Close to 1.488 at 20 °C |

| Solubility | Insoluble in water; miscible with ethanol, ether, acetone, and benzene (B151609).[3] | Insoluble in water; miscible with ethanol, ether, acetone, and benzene. |

| Flash Point | 65 °C | ~65 °C |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties of liquid organic compounds like this compound.

Determination of Melting Point

The melting point is determined as the temperature range over which the solid phase transitions to the liquid phase. For substances that are liquid at room temperature, the sample must first be frozen.

Method: Capillary Method [4][5]

-

Sample Preparation: A small amount of the liquid sample is introduced into a capillary tube, which is then sealed. The sample is then frozen using a suitable cooling bath (e.g., dry ice/acetone).

-

Apparatus: A calibrated melting point apparatus is used.[6]

-

Procedure:

-

The frozen sample in the capillary tube is placed into the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last crystal of the solid melts is recorded as the end of the melting range.

-

-

Purity Indication: A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound.[5][7]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Method: Thiele Tube Method [8]

-

Apparatus: A Thiele tube, a thermometer, a small test tube, and a capillary tube sealed at one end.

-

Procedure:

-

A few milliliters of the liquid sample are placed in the small test tube.

-

The capillary tube is placed in the test tube with its open end downwards.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

As the liquid heats up, a stream of bubbles will emerge from the capillary tube.

-

Heating is stopped, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]

-

Determination of Density

Density is the mass of a substance per unit volume.

Method: Pycnometry [10]

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), and an analytical balance.

-

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately weighed.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is wiped from the outside.

-

The filled pycnometer is weighed to determine the mass of the liquid.

-

The volume of the pycnometer is determined by repeating the process with a reference liquid of known density (e.g., distilled water).

-

The density of the sample is calculated using the formula: Density = Mass / Volume.

-

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material.

Method: Abbe Refractometer [11]

-

Apparatus: An Abbe refractometer with a light source and a temperature-controlled water bath.

-

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water, which has a refractive index of 1.3330 at 20°C).[12]

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and the light source is positioned.

-

While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark regions is sharp and centered in the crosshairs.

-

The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

-

Mandatory Visualization

The following diagram illustrates a general workflow for the determination of the key physical characteristics of a liquid organic compound.

References

- 1. google.com [google.com]

- 2. Deuterated benzene - Wikipedia [en.wikipedia.org]

- 3. Non-Covalent Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. westlab.com [westlab.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. knowledge.reagecon.com [knowledge.reagecon.com]

- 11. pubs.aip.org [pubs.aip.org]

- 12. digicollections.net [digicollections.net]

Navigating the Safety Profile of 1-Phenylpentane-d5: A Technical Guide for Researchers

Executive Summary

1-Phenylpentane is a colorless liquid classified as a flammable liquid and is harmful to aquatic life.[1][2] While specific toxicological data for the deuterated form, 1-Phenylpentane-d5, is limited, the safety profile of 1-Phenylpentane serves as a crucial surrogate for establishing safe handling procedures. This guide will detail the known physical and chemical properties, associated hazards, personal protective equipment (PPE) recommendations, and emergency procedures based on the available data for 1-Phenylpentane.

Physicochemical Properties

A summary of the key physical and chemical properties of 1-Phenylpentane is presented in the table below. These values are essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆ | [1][2][3] |

| Molecular Weight | 148.24 g/mol | [2][3] |

| Appearance | Colorless liquid | [1][3][4] |

| Boiling Point | 205 °C (lit.) | [1][2][3][4] |

| Melting Point | -75 °C (lit.) | [1][2][3][4] |

| Flash Point | 65 °C (150 °F) | [1][2][3] |

| Density | 0.863 g/mL at 25 °C (lit.) | [2][3][4] |

| Solubility | Insoluble in water; soluble in alcohol, ether, acetone, and benzene. | [1][3] |

| Refractive Index | n20/D 1.488 (lit.) | [2][4] |

Hazard Identification and Classification

Based on the available data for 1-Phenylpentane, the primary hazards are its flammability and its potential for environmental harm. The following table summarizes the GHS hazard statements.

| Hazard Class | Hazard Statement |

| Flammable Liquids | H226: Flammable liquid and vapor |

| Hazardous to the aquatic environment, long-term hazard | H412: Harmful to aquatic life with long lasting effects |

Note: While not explicitly classified for acute toxicity, it is prudent to handle this compound with care, avoiding inhalation, ingestion, and skin contact.[1]

Safe Handling and Storage

Proper handling and storage are critical to ensure laboratory safety. The following workflow outlines the key steps for the safe management of this compound.

Experimental Protocols

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear protective gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

Engineering Controls:

-

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Use explosion-proof electrical, ventilating, and lighting equipment.

-

Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.

Storage:

-

Store in a tightly sealed container in a dry, cool, and well-ventilated area.

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking in the vicinity.

Emergency Procedures

In the event of an emergency, follow these first-aid measures and response protocols.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[5][6] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse.[5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical attention immediately.[5][6] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.

-

Specific Hazards: Vapors may form explosive mixtures with air. Vapors are heavier than air and may travel to a source of ignition and flash back.

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Avoid breathing vapors, mist, or gas.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb with liquid-binding material (sand, diatomite, acid binders, universal binders). Dispose of contaminated material as hazardous waste.

Conclusion

While a specific Safety Data Sheet for this compound is not publicly available, the data for its non-deuterated counterpart, 1-Phenylpentane, provides a solid foundation for safe laboratory practices. Researchers, scientists, and drug development professionals must adhere to the guidelines outlined in this document, including the use of appropriate personal protective equipment, proper engineering controls, and strict adherence to safe handling and storage procedures. It is imperative to conduct a thorough, substance-specific risk assessment before commencing any work with this compound. A request for the specific SDS from the supplier, MedchemExpress, is highly recommended to ensure the most accurate and up-to-date safety information.

References

Navigating the Landscape of Deuterated Standards: A Technical Guide to 1-Phenylpentane-d5

For researchers, scientists, and drug development professionals, the procurement and application of high-purity deuterated internal standards are critical for the accuracy and reliability of quantitative analytical methods. This in-depth technical guide focuses on 1-Phenylpentane-d5, providing a comprehensive overview of its commercial availability, purity specifications, and the analytical methodologies used for its characterization.

Commercial Availability and Purity of this compound

This compound (CAS No. 68639-73-6), the deuterium-labeled analogue of 1-Phenylpentane, is a valuable internal standard for mass spectrometry-based analyses. While several suppliers offer the non-deuterated compound, the availability of the deuterated form is more specialized. MedchemExpress is one commercial supplier that lists this compound.

Obtaining precise quantitative data on the chemical and isotopic purity of this compound is paramount for its effective use. While a specific Certificate of Analysis for this compound was not publicly available at the time of this guide's compilation, typical purity specifications for deuterated standards from reputable suppliers are outlined below. Researchers should always request a lot-specific Certificate of Analysis from the supplier before use.

| Supplier | Product Name | CAS Number | Molecular Formula | Chemical Purity (Typical) | Isotopic Purity (Typical) |

| MedchemExpress | This compound | 68639-73-6 | C₁₁H₁₁D₅ | ≥98% (by GC-MS or HPLC) | ≥98 atom % D |

| Other Potential Suppliers | This compound | 68639-73-6 | C₁₁H₁₁D₅ | ≥97-99% | ≥98 atom % D |

Note: Data for "Other Potential Suppliers" is based on typical specifications for similar deuterated aromatic hydrocarbons and should be confirmed with the specific supplier.

Experimental Protocols for Purity Assessment

The characterization of deuterated standards involves rigorous analytical methods to determine both chemical and isotopic purity. The following are detailed methodologies for key experiments.

Protocol 1: Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify volatile impurities and to quantify the chemical purity of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent (e.g., dichloromethane (B109758) or hexane).

-

Perform serial dilutions to a final concentration of approximately 10 µg/mL.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 35-500.

-

-

-

Data Analysis:

-

The chemical purity is determined by calculating the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

-

Protocol 2: Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the isotopic distribution and calculate the isotopic purity of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution (e.g., 1 µg/mL) of this compound in a suitable solvent for direct infusion or LC-MS analysis (e.g., acetonitrile/water with 0.1% formic acid).

-

-

HRMS Instrumentation and Conditions:

-

Mass Spectrometer: Thermo Scientific Q Exactive Orbitrap or equivalent.

-

Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Infusion/Flow Rate: 5 µL/min (direct infusion) or as determined by the LC method.

-

Mass Spectrometer Conditions:

-

Resolution: ≥ 70,000 FWHM.

-

Scan Mode: Full scan in positive or negative ion mode, depending on the analyte's properties.

-

Mass Range: A narrow range around the expected molecular ion (e.g., m/z 150-160 for [M+H]⁺).

-

-

-

Data Analysis:

-

The isotopic purity is calculated from the relative abundances of the molecular ions corresponding to the different isotopologues (d0 to d5). The percentage of the d5 isotopologue relative to the sum of all isotopologues represents the isotopic purity. Corrections for the natural isotopic abundance of carbon-13 should be applied for accurate determination.[1]

-

Protocol 3: Isotopic Purity and Positional Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the positions of deuterium (B1214612) labeling and to provide an independent measure of isotopic enrichment.

Methodology:

-

Sample Preparation:

-

Dissolve an accurately weighed amount of this compound (typically 5-10 mg) in a deuterated NMR solvent (e.g., CDCl₃) that does not have signals overlapping with the analyte.

-

-

NMR Instrumentation and Conditions:

-

Spectrometer: Bruker Avance III 400 MHz or higher field instrument.

-

Nuclei to be observed: ¹H and ²H.

-

¹H NMR:

-

Acquire a standard proton spectrum to identify and quantify any residual non-deuterated signals in the aromatic region.

-

-

²H NMR:

-

Acquire a deuterium spectrum to observe the signals from the deuterated positions.

-

-

-

Data Analysis:

-

The degree of deuteration can be estimated by comparing the integral of the residual proton signals in the ¹H NMR spectrum to the integral of a non-deuterated internal standard or to the signals of the non-deuterated part of the molecule (the pentyl chain).

-

Logical Workflow for Quality Control of Deuterated Standards

The following diagram illustrates a typical workflow for the quality control and release of a deuterated internal standard like this compound.

Caption: Quality control workflow for this compound.

This guide provides a foundational understanding for researchers working with this compound. For the most accurate and reliable results, it is imperative to obtain lot-specific purity data from the commercial supplier and to verify the integrity of the standard using appropriate in-house analytical methods.

References

A Technical Guide to 1-Phenylpentane-d5: Synthesis, Applications, and Analytical Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylpentane-d5, also known as pentylbenzene-d5, is a deuterated form of 1-phenylpentane where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in various scientific disciplines, particularly in analytical chemistry and drug development. Its primary application is as an internal standard for quantitative analysis by mass spectrometry (MS) techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The key advantage of using a deuterated internal standard is its chemical and physical similarity to the analyte of interest, while being distinguishable by its higher mass. This allows for accurate correction of variations that can occur during sample preparation and analysis.

This technical guide provides an in-depth overview of this compound, including its chemical properties, a detailed synthesis protocol, and its applications in pharmacokinetic studies.

Physicochemical and Isotopic Data

A summary of the key quantitative data for this compound is presented in the table below, offering a clear comparison with its non-deuterated counterpart.

| Property | This compound | 1-Phenylpentane (n-Amylbenzene) |

| CAS Number | 68639-73-6[1] | 538-68-1[2][3] |

| Molecular Formula | C₁₁H₁₁D₅[1] | C₁₁H₁₆[2] |

| Molecular Weight | 153.27 g/mol [1] | 148.25 g/mol [2] |

| Exact Mass | 153.156584240 Da[1] | 148.12520055 Da |

| Boiling Point | ~205 °C (estimated) | 205.4 °C[2] |

| Melting Point | ~-75 °C (estimated) | -75 °C[2] |

| Density | ~0.86 g/mL at 25 °C (estimated) | 0.8585 g/mL at 20 °C[2] |

| Refractive Index | ~1.488 (estimated) | 1.4878[2] |

| Isotopic Purity | Typically ≥98% | Not Applicable |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound can be achieved through a two-step process involving a Friedel-Crafts acylation of benzene-d6 (B120219) followed by a Clemmensen reduction of the resulting ketone.

Logical Synthesis Pathway

Caption: Synthetic route for this compound.

Step 1: Friedel-Crafts Acylation of Benzene-d6 to yield 1-Phenyl-1-pentanone-d5

This reaction attaches the pentanoyl group to the deuterated benzene (B151609) ring.[4][5][6]

Materials:

-

Benzene-d6 (C₆D₆)

-

Valeryl chloride (CH₃(CH₂)₃COCl)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (B109758) (CH₂Cl₂), anhydrous

-

Hydrochloric acid (HCl), dilute

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add valeryl chloride (1.0 equivalent) dissolved in anhydrous dichloromethane to the stirred suspension via the dropping funnel.

-

After the addition is complete, add benzene-d6 (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

-

Once the addition of benzene-d6 is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to quench the reaction.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-phenyl-1-pentanone-d5.

-

Purify the crude product by vacuum distillation.

Step 2: Clemmensen Reduction of 1-Phenyl-1-pentanone-d5 to this compound

This step reduces the ketone functional group to a methylene (B1212753) group.

Materials:

-

1-Phenyl-1-pentanone-d5

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid (HCl)

-

Toluene

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Prepare zinc amalgam by stirring zinc granules with a 5% aqueous solution of mercuric chloride (HgCl₂) for 10 minutes, then decanting the solution and washing the zinc with water.

-

In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam, concentrated hydrochloric acid, toluene, and 1-phenyl-1-pentanone-d5.

-

Heat the mixture to reflux with vigorous stirring for 6-8 hours. Additional portions of concentrated HCl may be added during the reflux period.

-

After cooling to room temperature, separate the organic layer.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the resulting this compound by distillation.

Application in Pharmacokinetic Studies

This compound is an ideal internal standard for pharmacokinetic (PK) studies of compounds with similar structures. Its use allows for the accurate determination of the concentration-time profile of a drug in biological matrices.

Experimental Workflow for a Pharmacokinetic Study

References

- 1. N-Pentylbenzene-2,3,4,5,6-D5 | C11H16 | CID 90474864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-PHENYLPENTANE [chembk.com]

- 3. Phenylpentane | 538-68-1 [chemicalbook.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

Molecular weight and formula of 1-Phenylpentane-d5

An In-depth Technical Guide to 1-Phenylpentane-d5

This technical guide provides comprehensive information on the molecular weight, formula, and applications of this compound for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols and logical workflows.

Physicochemical Properties

This compound is a deuterated form of 1-Phenylpentane, where five hydrogen atoms on the phenyl ring have been replaced by deuterium (B1214612). While specific experimental data for the deuterated compound is not widely available, the properties of its non-deuterated counterpart (1-Phenylpentane) are provided for reference. The primary differences will be in the molecular weight and the properties influenced by it.

| Property | This compound | 1-Phenylpentane (for reference) |

| Molecular Formula | C₁₁H₁₁D₅ | C₁₁H₁₆[1][2] |

| Molecular Weight | 153.28 g/mol | 148.25 g/mol [1] |

| CAS Number | 68639-73-6 | 538-68-1[1][2][3] |

| Appearance | Not specified (likely a colorless liquid) | Colorless liquid[1][2] |

| Melting Point | Not specified | -75 °C[1][2][3] |

| Boiling Point | Not specified | 205.4 °C[1] |

| Density | Not specified | 0.863 g/mL at 25 °C[1][2][3] |

| Refractive Index | Not specified | 1.488 at 20 °C[3] |

| Solubility | Not specified | Insoluble in water; miscible with ethanol, ether, acetone, benzene[1][2] |

Applications in Research and Drug Development

Deuterated compounds like this compound are invaluable tools in pharmaceutical research and bioanalysis.

-

Internal Standard in Quantitative Analysis : The primary application of this compound is as an internal standard for quantitative analysis using mass spectrometry (MS), such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] An ideal internal standard, particularly a stable isotope-labeled one, exhibits nearly identical chemical and physical properties to the analyte.[4][6] This ensures it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations in extraction recovery, injection volume, and matrix effects (ion suppression or enhancement).[4][6][7]

-

Pharmacokinetic (PK) Studies : Deuterium labeling is a strategic tool in drug discovery to investigate the absorption, distribution, metabolism, and elimination (ADME) of a compound.[8][9][] By replacing hydrogen with deuterium at a site of metabolic activity, the carbon-deuterium bond, being stronger than a carbon-hydrogen bond, can slow down the rate of metabolic reactions (the "kinetic isotope effect"). This can lead to an improved pharmacokinetic profile, such as a longer half-life and reduced formation of certain metabolites.[8] While this compound itself is not a drug, it serves as a model compound or internal standard in such studies.

Experimental Protocols

General Protocol for Synthesis of Deuterated Aromatic Compounds (H-D Exchange)

Objective: To replace the aromatic protons of 1-Phenylpentane with deuterium.

Materials:

-

1-Phenylpentane

-

Deuterium oxide (D₂O) (heavy water) as the deuterium source

-

Palladium on carbon (Pd/C) catalyst

-

Aluminum powder (optional, as a co-catalyst)

-

Anhydrous solvent (e.g., dioxane or THF)

-

Microwave reactor or conventional heating setup with reflux condenser

-

Inert gas (Nitrogen or Argon)

-

Separatory funnel

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

-

Rotary evaporator

-

Purification system (e.g., flash chromatography)

Procedure:

-

Reaction Setup: In a microwave-safe reaction vessel or a round-bottom flask, combine 1-Phenylpentane, a catalytic amount of Pd/C (e.g., 3 mol%), and aluminum powder.

-

Solvent and Deuterium Source: Add D₂O as the deuterium source. An organic co-solvent may be used if necessary to improve solubility.

-

Inert Atmosphere: Purge the vessel with an inert gas to remove oxygen.

-

Reaction: Heat the mixture. If using a microwave reactor, heat to a specified temperature (e.g., 150-170 °C) for a set duration (e.g., 1-2 hours).[11] If using conventional heating, reflux the mixture for several hours to days, monitoring the reaction progress.

-

Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude product by flash chromatography to isolate this compound.

-

Characterization: Confirm the identity and deuterium incorporation level of the final product using NMR spectroscopy (¹H NMR and ²H NMR) and Mass Spectrometry.

Protocol for Use of this compound as an Internal Standard in LC-MS/MS Analysis

Objective: To accurately quantify an analyte (e.g., 1-Phenylpentane or a similar molecule) in a biological matrix (e.g., plasma) using this compound as an internal standard.

Materials:

-

Biological matrix samples (e.g., plasma)

-

Analyte stock solution

-

This compound (Internal Standard, IS) stock solution of a known concentration

-

Protein precipitation solvent (e.g., ice-cold acetonitrile (B52724) or methanol)

-

LC-MS/MS system with a suitable column (e.g., C18)

-

Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

-

Vortex mixer and centrifuge

Procedure:

-

Sample Preparation:

-

Thaw plasma samples.

-

To a 100 µL aliquot of each plasma sample, calibration standard, and quality control sample, add a small, fixed volume (e.g., 10 µL) of the this compound internal standard solution.

-

Vortex briefly to mix.

-

-

Protein Precipitation:

-

Add a larger volume of ice-cold protein precipitation solvent (e.g., 300 µL of acetonitrile).

-

Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

-

Sample Analysis:

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

Inject a small volume (e.g., 5 µL) onto the LC-MS/MS system.

-

-

LC-MS/MS Method:

-

Develop a chromatographic method that provides good separation and peak shape for the analyte and the co-eluting internal standard.[4]

-

Optimize the mass spectrometer settings for the specific mass transitions of both the analyte and this compound. The internal standard will have a higher mass due to the deuterium atoms.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve. The use of the internal standard corrects for variability during the analytical process.[7]

-

Visualizations

Below are diagrams created using the DOT language to illustrate key workflows and concepts.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Caption: Conceptual workflow for a comparative pharmacokinetic study.

Caption: Rationale for using deuterated internal standards in mass spectrometry.

References

- 1. 1-PHENYLPENTANE [chembk.com]

- 2. A Complete Summary On Phenylpentane - Vinati Organics [vinatiorganics.com]

- 3. Phenylpentane | 538-68-1 [chemicalbook.com]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. texilajournal.com [texilajournal.com]

- 8. benchchem.com [benchchem.com]

- 9. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 11. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1-Phenylpentane-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-Phenylpentane-d5, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the current unavailability of specific experimental data for this compound in publicly accessible databases, this document outlines the theoretical spectroscopic characteristics based on the known properties of its non-deuterated analog, 1-phenylpentane, and general principles of spectroscopy for deuterated compounds. This guide is intended to serve as a reference for researchers in the synthesis, characterization, and application of isotopically labeled compounds in drug development and metabolic studies.

Predicted Spectroscopic Data

The deuteration of the phenyl group in this compound will have a significant and predictable impact on its NMR and MS spectra. The following tables summarize the anticipated data.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| H-1' (benzylic) | ~2.6 | Triplet (t) | ~7.5 | Chemical shift is similar to non-deuterated analog. Coupling is with H-2'. |

| H-2' | ~1.6 | Sextet | ~7.5 | Chemical shift is similar to non-deuterated analog. Coupling is with H-1' and H-3'. |

| H-3', H-4' | ~1.3 | Multiplet (m) | - | Complex multiplet due to overlapping signals. |

| H-5' (terminal) | ~0.9 | Triplet (t) | ~7.3 | Chemical shift is similar to non-deuterated analog. Coupling is with H-4'. |

| Aromatic-H | N/A | N/A | N/A | The signals for the phenyl protons will be absent due to deuteration. A very small residual proton signal might be observed depending on the isotopic purity. |

Note: The predicted chemical shifts are based on the data for 1-phenylpentane and may vary slightly depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-1 (ipso) | ~142 | The signal will be a complex multiplet with reduced intensity due to C-D coupling. |

| C-2, C-6 (ortho) | ~128 | The signals will be complex multiplets with reduced intensity due to C-D coupling. |

| C-3, C-5 (meta) | ~128 | The signals will be complex multiplets with reduced intensity due to C-D coupling. |

| C-4 (para) | ~125 | The signal will be a complex multiplet with reduced intensity due to C-D coupling. |

| C-1' (benzylic) | ~36 | Unaffected by deuteration of the phenyl ring. |

| C-2' | ~31 | Unaffected by deuteration of the phenyl ring. |

| C-3' | ~31 | Unaffected by deuteration of the phenyl ring. |

| C-4' | ~22 | Unaffected by deuteration of the phenyl ring. |

| C-5' (terminal) | ~14 | Unaffected by deuteration of the phenyl ring. |

Note: The carbon signals of the deuterated phenyl ring will exhibit coupling to deuterium (B1214612), resulting in multiplets and a significant decrease in signal intensity in a standard proton-decoupled ¹³C NMR spectrum.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Relative Abundance (%) | Ion | Notes |

| 153 | Moderate | [M]⁺ | Molecular ion peak. The mass is increased by 5 units compared to 1-phenylpentane (MW: 148.25 g/mol ). |

| 96 | High | [C₆D₅CH₂]⁺ | Benzylic cation with deuterated phenyl group. This is expected to be the base peak. |

| 82 | Moderate | [C₆D₅]⁺ | Deuterated phenyl cation. |

| 71 | Moderate | [C₅H₁₁]⁺ | Pentyl cation from cleavage of the benzylic bond. |

| 57 | Moderate | [C₄H₉]⁺ | Butyl cation from fragmentation of the pentyl chain. |

| 43 | Moderate | [C₃H₇]⁺ | Propyl cation from fragmentation of the pentyl chain. |

| 29 | Moderate | [C₂H₅]⁺ | Ethyl cation from fragmentation of the pentyl chain. |

Note: The fragmentation pattern is predicted based on the known fragmentation of 1-phenylpentane. The presence of deuterium will lead to characteristic mass shifts in the fragments containing the phenyl group.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality spectroscopic data. The following are generalized procedures for NMR and MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm).

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-64 (dependent on sample concentration).

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C and C-D coupling).

-

Spectral Width: 0-160 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer with electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) for sample introduction.

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

GC-MS Parameters (Typical):

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

GC Column: A non-polar capillary column (e.g., HP-5MS).

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

MS Parameters (Typical):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 20-300.

-

Scan Speed: 2 scans/second.

-

Ion Source Temperature: 230 °C.

Mandatory Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of this compound.

Logical Relationship of Spectroscopic Data

Caption: Relationship between the structure and spectroscopic data of this compound.

An In-depth Technical Guide to the Solubility of 1-Phenylpentane-d5 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-Phenylpentane, also known as n-amylbenzene, is an aromatic hydrocarbon. Its deuterated isotopologue, 1-Phenylpentane-d5, where five hydrogen atoms on the phenyl ring are replaced by deuterium, is often used as an internal standard in mass spectrometry-based analytical methods due to its chemical similarity to the parent compound and its distinct mass. Understanding the solubility of this compound is critical for its effective use in these applications, including sample preparation, standard solution formulation, and drug development processes where it may be used as a tracer or surrogate.

The solubility of a compound is largely dictated by its molecular structure, polarity, and the nature of the solvent. Deuteration does not significantly alter the fundamental physicochemical properties like polarity that govern solubility. Therefore, the solubility behavior of this compound is expected to closely mirror that of 1-phenylpentane.

Physicochemical Properties and Predicted Solubility

1-Phenylpentane is a nonpolar compound due to its hydrocarbon structure, consisting of a nonpolar alkyl chain and a nonpolar phenyl group.[1] This characteristic is the primary determinant of its solubility. Based on the principle of "like dissolves like," it is expected to be highly soluble in nonpolar organic solvents and poorly soluble in polar solvents, particularly water.[2][3]

Key Physicochemical Properties of 1-Phenylpentane:

-

Molecular Formula: C₁₁H₁₆[4]

-

Molecular Weight: 148.24 g/mol [4]

-

Appearance: Colorless liquid[5]

-

Density: 0.863 g/mL at 25 °C[4]

-

Boiling Point: 205 °C[4]

-

Melting Point: -75 °C[4]

Data Presentation: Predicted Solubility of this compound

The following table summarizes the predicted solubility of this compound in various common organic solvents, categorized by solvent class. This prediction is based on the known properties of 1-phenylpentane.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | Hexane (B92381), Cyclohexane, Heptane | Miscible | "Like dissolves like"; both solute and solvents are nonpolar hydrocarbons. |

| Nonpolar Aromatic | Benzene, Toluene, Xylene | Miscible | Both solute and solvents are nonpolar aromatic hydrocarbons, facilitating strong van der Waals interactions.[1][5] |

| Halogenated | Dichloromethane (DCM), Chloroform | Soluble / Miscible | These solvents have low polarity and can effectively solvate nonpolar compounds. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble / Miscible | Ethers are relatively nonpolar and are good solvents for many organic compounds.[1][5] |

| Polar Aprotic | Acetone, Acetonitrile (ACN) | Soluble to Sparingly Soluble | Acetone is miscible with 1-phenylpentane.[5] Acetonitrile is more polar, leading to lower solubility. |

| Polar Protic | Ethanol, Methanol | Soluble to Sparingly Soluble | 1-phenylpentane is soluble in ethanol.[1][5] Solubility is expected to decrease in more polar alcohols like methanol. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Insoluble | Significant mismatch in polarity between the nonpolar solute and highly polar solvent prevents dissolution.[1][4][5] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a standardized experimental method, such as the isothermal shake-flask method, should be employed.[7] This method is considered a reliable approach for determining the solubility of a compound in a given solvent at a specific temperature.[7]

Objective:

To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment:

-

This compound (solute)

-

High-purity organic solvent of choice

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatograph with Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC))

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the chosen solvent. The presence of undissolved solute is essential to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a constant temperature orbital shaker. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[7] The time required may vary depending on the solute-solvent system.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to permit the undissolved solute to settle.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. To avoid aspirating any solid material, immediately pass the sample through a syringe filter into a clean vial.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-MS) to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be repeated at least in triplicate to ensure reproducibility.

Visualization of Experimental Workflow

The logical steps involved in the experimental determination of solubility are outlined in the diagram below.

Caption: Workflow for experimental solubility determination.

Conclusion

While direct empirical data for the solubility of this compound is scarce, its behavior can be reliably predicted from its non-deuterated analogue, 1-phenylpentane. It is expected to be miscible with nonpolar solvents like hexane and toluene, and insoluble in water. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust framework for their determination. This understanding is essential for the accurate and effective use of this compound in research and development.

References

- 1. A Complete Summary On Phenylpentane - Vinati Organics [vinatiorganics.com]

- 2. chem.ws [chem.ws]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. Phenylpentane | 538-68-1 [chemicalbook.com]

- 5. 1-PHENYLPENTANE [chembk.com]

- 6. chemwhat.com [chemwhat.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Precision Quantitation of Volatile Organic Compounds Using 1-Phenylpentane-d5 as an Internal Standard in GC-MS Analysis

AUDIENCE: Researchers, scientists, and drug development professionals engaged in chromatographic analysis.

Abstract

This application note details a robust and validated method for the quantitative analysis of volatile and semi-volatile organic compounds using Gas Chromatography-Mass Spectrometry (GC-MS) with 1-Phenylpentane-d5 as an internal standard. The use of a deuterated internal standard is a widely accepted technique to improve the accuracy and precision of analytical measurements by correcting for variations in sample preparation, injection volume, and instrument response.[1][2] this compound is an ideal internal standard for the analysis of various aromatic and aliphatic hydrocarbons due to its chemical similarity to a broad range of analytes, thermal stability, and distinct mass spectrum, ensuring it does not interfere with target compounds.[1] This document provides comprehensive experimental protocols, method validation data, and visual workflows to facilitate the implementation of this methodology in a laboratory setting.

Introduction

Quantitative analysis by GC-MS is a cornerstone of modern analytical chemistry, crucial for applications ranging from environmental monitoring and food safety to pharmaceutical development. A significant challenge in achieving accurate and reproducible results lies in mitigating variability introduced during the analytical workflow. The internal standard (IS) method is a powerful technique that compensates for such variations.[1][2] An internal standard is a compound of known concentration added to all samples, calibration standards, and quality controls.[1][2] The quantification of the analyte is then based on the ratio of the analyte's response to the internal standard's response, which remains constant despite fluctuations in sample volume or instrument conditions.[1]

Deuterated compounds, such as this compound, are considered the gold standard for use as internal standards in mass spectrometry-based methods.[1] This is because their chemical and physical properties are nearly identical to their non-deuterated counterparts, meaning they co-elute or elute very closely and exhibit similar behavior during sample preparation and ionization. However, their difference in mass allows for easy differentiation by the mass spectrometer.

This application note provides a detailed protocol for the use of this compound as an internal standard for the GC-MS analysis of a representative analyte, 1-phenylpentane. The principles and methods described herein are broadly applicable to a wide range of other volatile and semi-volatile organic compounds.

Experimental Protocols

Materials and Reagents

-

Analyte: 1-Phenylpentane (≥99% purity)

-

Internal Standard: this compound (≥98% purity, deuterated on the phenyl ring)

-

Solvent: Dichloromethane (DCM), HPLC grade or equivalent

-

Sample Matrix: As required for the specific application (e.g., plasma, water, soil extract). For method development and validation, the solvent (DCM) can be used as the matrix.

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is required. The following are typical instrument parameters and may be adapted based on the specific instrument and target analytes.

| Parameter | Value |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Injector | Split/Splitless |

| Injector Temperature | 280 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial: 60 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Quantifier Ion (1-Phenylpentane) | m/z 91 |

| Qualifier Ion (1-Phenylpentane) | m/z 148 |

| Quantifier Ion (this compound) | m/z 96 |

| Qualifier Ion (this compound) | m/z 153 |

Preparation of Standard Solutions

-

Analyte Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 1-phenylpentane and dissolve in 100 mL of dichloromethane.

-

Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of dichloromethane.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution. A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL. To each calibration standard, add the internal standard to a final concentration of 20 µg/mL.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 7.5, 40, and 80 µg/mL) from a separate weighing of the analyte stock solution to ensure independence from the calibration standards. Spike with the internal standard to a final concentration of 20 µg/mL.

Sample Preparation

-

Sample Spiking: To 1 mL of the sample (or blank matrix for QC samples), add the internal standard solution to achieve a final concentration of 20 µg/mL.

-

Extraction (if necessary): Depending on the sample matrix, a liquid-liquid extraction or solid-phase extraction may be required to isolate the analytes of interest. The internal standard should be added before any extraction steps to account for analyte loss during the process.

-